[1,2,4]Triazolo[1,5-a]pyridin-2-amine
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound . It is part of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, which have found wide application in drug design . This class of compounds has been used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved through various methods. A common approach involves the oxidative cyclization of N-(2-pyridyl)amidines, using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .
Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyridin-2-amine has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed based on PED calculations .
Chemical Reactions Analysis
The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . 4,6-Dinitro[1,2,4]triazolo[1,5-a]pyridines were obtained by oxidizing N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with Pb(OAc)4 .
Physical And Chemical Properties Analysis
The compound “[1,2,4]Triazolo[1,5-a]pyridin-2-amine” has a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C .
Scientific Research Applications
Drug Design
- Summary of Application : [1,2,4]Triazolo[1,5-a]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized . Another compound, LY3104607, is a GPR40 receptor inhibitor .
- Methods of Application : The common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .
- Results or Outcomes : The drugs synthesized using this backbone have shown to be highly effective inhibitors of type I and II Janus kinases .
Light-Emitting Materials for OLED Devices
- Summary of Application : [1,2,4]Triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .
- Methods of Application : The specific methods of application in this field are not mentioned in the source .
- Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridine in the design of OLED devices has led to the creation of efficient light-emitting materials .
Biological Activities
- Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines and their analogs have shown significant biological activities. They are present in important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
- Methods of Application : The methods of application in this field are not mentioned in the source .
- Results or Outcomes : The biological activities of these compounds have been extensively described .
Fatty Acid-Binding Proteins (FABPs) Inhibitors
- Summary of Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application : The specific methods of application in this field are not mentioned in the source .
- Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of FABP4 and FABP5 inhibitors has led to potential therapeutic targets for some disorders .
Herbicidal Activities
- Summary of Application : In the series of synthetic [1,2,4]triazolo[1,5-a]pyrimidines phosphonate derivatives, compound 6 stands out as more active (92% inhibition) than the commercial herbicide bispyribac-sodium (69.8% inhibition) against Brassica campestris L .
- Methods of Application : The specific methods of application in this field are not mentioned in the source .
- Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of herbicides has led to more effective herbicides .
Antiproliferative Activities
- Summary of Application : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy. The antiproliferative activities of the target compounds H1 – H18 against three human cancer cell lines, MGC-803, HCT-116 and MCF-7, were tested .
- Methods of Application : The specific methods of application in this field are not mentioned in the source .
- Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of antiproliferative compounds has led to potential therapeutic targets for cancer .
Antimalarial Activities
- Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines and their analogs have shown significant antimalarial activities .
- Methods of Application : The specific methods of application in this field are not mentioned in the source .
- Results or Outcomes : The antimalarial activities of these compounds have been extensively described .
Cardiovascular Vasodilators
- Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application : The specific methods of application in this field are not mentioned in the source .
- Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of cardiovascular vasodilators has led to potential therapeutic targets for some disorders .
Anti-Inflammatory and Analgesic Activities
- Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines have shown remarkable biological activities in a variety of domains, such as anti-inflammatory and analgesic .
- Methods of Application : The specific methods of application in this field are not mentioned in the source .
- Results or Outcomes : The anti-inflammatory and analgesic activities of these compounds have been extensively described .
Safety And Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, which includes [1,2,4]Triazolo[1,5-a]pyridin-2-amine, has shown potential in various applications, particularly in drug design . Future research may focus on exploring more potent analogs of these structures , and their potential use as energetic materials .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMVIAGTMTVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342730 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
874-46-4 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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